molecular formula C7H13NO B13548631 6-Aminospiro[3.3]heptan-1-ol

6-Aminospiro[3.3]heptan-1-ol

Cat. No.: B13548631
M. Wt: 127.18 g/mol
InChI Key: OUAYHRAFRHTWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminospiro[33]heptan-1-ol is a chemical compound with the molecular formula C7H13NO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

6-Aminospiro[3.3]heptan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptan-1-ol involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminospiro[3.3]heptan-2-one hydrochloride
  • 6-Aminospiro[3.3]heptan-2-ol hydrochloride
  • Spiro[3.3]heptan-1-ol, 6-amino-, hydrochloride

Uniqueness

6-Aminospiro[3.3]heptan-1-ol is unique due to its specific spirocyclic structure and the presence of both an amino and hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-aminospiro[3.3]heptan-7-ol

InChI

InChI=1S/C7H13NO/c8-5-3-7(4-5)2-1-6(7)9/h5-6,9H,1-4,8H2

InChI Key

OUAYHRAFRHTWGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1O)CC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.